4-(3-hydroxy-4-methoxyphenyl)-3-(phenylamino)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
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Overview
Description
4-(3-HYDROXY-4-METHOXYPHENYL)-3-(PHENYLAMINO)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a complex organic compound that belongs to the class of pyrazolopyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-HYDROXY-4-METHOXYPHENYL)-3-(PHENYLAMINO)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE typically involves multi-step organic reactions. Common synthetic routes may include:
Condensation Reactions: Combining appropriate starting materials under acidic or basic conditions.
Cyclization Reactions: Formation of the pyrazolopyridine core through intramolecular cyclization.
Functional Group Modifications: Introduction of hydroxyl, methoxy, and phenylamino groups through selective reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification Techniques: Methods such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce carbonyl compounds to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology
In biological research, it may serve as a probe to study enzyme interactions or cellular pathways.
Medicine
Industry
In the industrial sector, the compound may be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 4-(3-HYDROXY-4-METHOXYPHENYL)-3-(PHENYLAMINO)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
Pyrazolopyridine Derivatives: Compounds with similar core structures but different functional groups.
Phenylamino Compounds: Molecules containing phenylamino groups with varying biological activities.
Properties
Molecular Formula |
C19H18N4O3 |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
3-anilino-4-(3-hydroxy-4-methoxyphenyl)-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C19H18N4O3/c1-26-15-8-7-11(9-14(15)24)13-10-16(25)21-19-17(13)18(22-23-19)20-12-5-3-2-4-6-12/h2-9,13,24H,10H2,1H3,(H3,20,21,22,23,25) |
InChI Key |
RSVUOYYLIPAAIL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)NC3=NNC(=C23)NC4=CC=CC=C4)O |
Origin of Product |
United States |
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